6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17907528
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O2S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H21N5O2S/c1-21-9-7-11(8-10-21)15-18-19-17-22(15)20-16(25-17)12-5-4-6-13(23-2)14(12)24-3/h4-6,11H,7-10H2,1-3H3 |
| Standard InChI Key | HDQQYMKNFVGFPD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₁N₅O₂S, with a molecular weight of 359.4 g/mol. Its core structure consists of a fused triazolo[3,4-b][1, thiadiazole system, substituted at the 3-position with a 1-methylpiperidin-4-yl group and at the 6-position with a 2,3-dimethoxyphenyl group (Figure 1). The piperidine moiety introduces a basic nitrogen center, while the dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Spectral data for analogous triazolothiadiazoles include:
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IR Spectroscopy: Absorbances at ~3057 cm⁻¹ (C-H aromatic stretching) and ~1623 cm⁻¹ (C=N/C=S stretching) .
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¹H NMR: Signals for methoxy groups (~δ 3.8–3.9 ppm), piperidine protons (~δ 2.5–3.5 ppm), and aromatic protons (~δ 6.8–7.5 ppm) .
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Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (e.g., m/z 359.4).
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis involves a multi-step sequence (Scheme 1):
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Formation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: Reaction of substituted benzoic acid hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
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Cyclocondensation: Treatment of the triazole-thiol intermediate with 2,3-dimethoxybenzoic acid in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core .
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Piperidinyl Incorporation: Alkylation or nucleophilic substitution to introduce the 1-methylpiperidin-4-yl group at the 3-position.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KOH, CS₂, ethanol, reflux, 6 h | 60–70% |
| 2 | POCl₃, 80°C, 3 h | 30–40% |
| 3 | 1-methylpiperidine, DMF, K₂CO₃, 12 h | 50–55% |
Challenges and Optimizations
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Low Yields in Cyclocondensation: The use of POCl₃ often results in moderate yields (~38% in analogous syntheses) . Alternatives like PCl₅ or microwave-assisted methods may improve efficiency .
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Purification: Recrystallization from ethanol or chromatographic separation is required to isolate the pure product.
| Activity | Mechanism | Predicted Efficacy |
|---|---|---|
| Antibacterial | Cell wall synthesis inhibition | Moderate to High |
| Antifungal | Ergosterol biosynthesis disruption | Moderate |
| Anticancer | Topoisomerase II inhibition | High |
| CNS Modulation | σ-Receptor interaction | Underexplored |
Physicochemical and Analytical Profiling
Solubility and Stability
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Solubility: Poor aqueous solubility (log P ≈ 3.5 predicted), necessitating formulation with co-solvents.
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Stability: Stable under acidic conditions but susceptible to ring cleavage in strong bases .
Chromatographic Analysis
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HPLC: Retention time ~12.4 min (C18 column, acetonitrile:water 70:30).
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TLC: R<sub>f</sub> = 0.65 (silica gel, ethyl acetate:hexane 1:1) .
Comparison with Structural Analogs
Table 4: Analog Comparison
The dimethoxyphenyl group in the target compound may confer superior antifungal activity compared to monosubstituted analogs due to enhanced electron-donating effects .
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